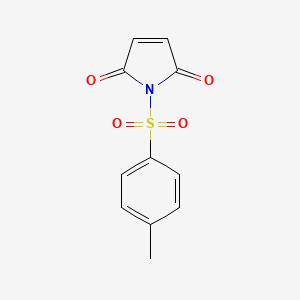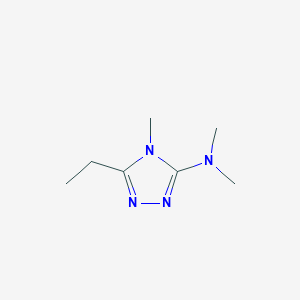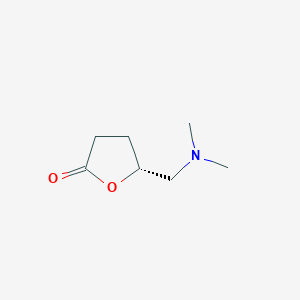
1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is an organic compound that features a furan ring and a pyrrole ring connected through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with pyrrole in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the methylene bridge between the furan and pyrrole rings. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
- Oxidation of the aldehyde group yields 1-(furan-2-ylmethyl)-1H-pyrrole-3-carboxylic acid.
- Reduction of the aldehyde group yields 1-(furan-2-ylmethyl)-1H-pyrrole-3-methanol.
- Electrophilic substitution reactions yield various halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its conjugated ring systems.
Mecanismo De Acción
The mechanism by which 1-(furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrrole rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(Furan-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar structure but with an indole ring instead of a pyrrole ring.
1-(Furan-2-ylmethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position of the pyrrole ring.
Uniqueness: 1-(Furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the aldehyde group and the methylene bridge connecting the furan and pyrrole rings. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
59303-01-4 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-8-9-3-4-11(6-9)7-10-2-1-5-13-10/h1-6,8H,7H2 |
Clave InChI |
QHMAVTMJOHFHAT-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CN2C=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)


![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)
![3-(2-Chlorobenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12871001.png)

![3-(2,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871004.png)

![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)


![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
